molecular formula C18H22N2O3S B2891933 (5,6-dimethyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone CAS No. 618409-99-7

(5,6-dimethyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone

Cat. No.: B2891933
CAS No.: 618409-99-7
M. Wt: 346.45
InChI Key: UTGVCZPDXCXSQC-UHFFFAOYSA-N
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Description

The compound "(5,6-dimethyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone" belongs to the thienopyrimidinone class, characterized by a fused thiophene-pyrimidine core substituted with furan and tetrahydrofuran moieties. Such heterocyclic systems are widely studied for their bioactivities, including antifungal, anticancer, and antioxidant properties, as seen in structurally related pyrimidine derivatives .

Properties

IUPAC Name

[5,6-dimethyl-3-(oxolan-2-ylmethyl)-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-12-13(2)24-18-15(12)10-19(9-14-5-3-7-22-14)11-20(18)17(21)16-6-4-8-23-16/h4,6,8,14H,3,5,7,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGVCZPDXCXSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1CN(CN2C(=O)C3=CC=CO3)CC4CCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5,6-dimethyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that illustrate its pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C15H18N2O2S
  • Molecular Weight : 290.38 g/mol

The compound features a thieno-pyrimidine core fused with furan and tetrahydrofuran moieties, contributing to its unique biological profile.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of similar thieno-pyrimidine derivatives. For instance:

  • Compounds with thieno-pyrimidine structures have demonstrated significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Microorganism Activity
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Bacillus subtilisModerate inhibition

Anticancer Activity

Research indicates that compounds similar to this structure exhibit cytotoxic effects on various cancer cell lines. For example:

  • A study found that thieno-pyrimidine derivatives showed promising results in inhibiting the proliferation of cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Cell Line IC50 (µM)
MCF-712.5
HCT11615.0

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in various metabolic pathways. For instance:

  • Inhibition of dihydrofolate reductase (DHFR) has been observed, which is critical for DNA synthesis in rapidly dividing cells .

Case Studies

  • Synthesis and Evaluation of Derivatives : A study synthesized several derivatives of thieno-pyrimidines and evaluated their biological activities. The most potent derivative exhibited significant antibacterial and anticancer activities .
  • Mechanistic Studies : Research focused on the mechanism of action revealed that compounds like this one induce apoptosis in cancer cells through the activation of caspases .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name/Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Bioactivities References
3,4-Dihydro-1-(tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)furan-2-yl)-6-(3-nitrophenyl)-4-phenylpyrimidin-2(1H)-one (6M) C21H21N3O7 427.41 96–98 Antifungal, antioxidant
3,4-Dihydro-1-(tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)furan-2-yl)-6-(4-nitrophenyl)-4-phenylpyrimidin-2(1H)-one (6N) C21H21N3O7 427.41 Not reported Anticancer, antifungal
1-(6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone C13H14N2OS 246.33 Not reported Antibacterial, antifungal
Target compound: (5,6-dimethyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone C20H23N2O3S 371.47* Not reported Predicted: Antifungal, anticancer (based on analogs) N/A

*Calculated molecular weight based on formula.

Key Findings from Comparative Studies

  • Bioactivity: Compounds 6M and 6N () exhibit notable antifungal and anticancer activities, attributed to their nitroaryl and furanose substituents, which enhance electron-deficient interactions with biological targets . The target compound’s furan and tetrahydrofuran groups may similarly modulate receptor binding.
  • Structural Flexibility: The dihydropyrimidinone scaffold in demonstrates that sulfur substitution (e.g., sulfanylidene) enhances antibacterial potency compared to carbonyl analogs . The target compound’s thienopyrimidine core may offer analogous tunability for activity optimization.
  • Physicochemical Properties : The higher molecular weight and polar functional groups in 6M/6N (e.g., hydroxyl, nitro) correlate with improved solubility and bioactivity, suggesting that the target compound’s methyl and tetrahydrofuran groups could balance lipophilicity and membrane permeability .

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